(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine
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Overview
Description
(4-Bromobicyclo[222]octan-1-yl)methanamine is a bicyclic amine compound characterized by a bromine atom attached to a bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine typically involves the bromination of bicyclo[2.2.2]octane followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or thiolated derivatives.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include various amine derivatives.
Scientific Research Applications
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanamine
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanamine
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanamine
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Biological Activity
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine, a bicyclic compound, has garnered attention in biological research due to its potential applications in pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane framework with a bromine substituent at the 4-position and a methanamine group. Its molecular formula is C9H14BrN, with a molecular weight of approximately 215.12 g/mol. The unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as an agonist or antagonist, modulating neurotransmission pathways that influence mood and cognitive functions.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been studied for its potential role as a neurotransmitter analog, which could lead to antidepressant or antipsychotic effects.
- Receptor Interaction : It interacts with various receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive processes .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives.
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antimicrobial properties against various bacterial strains, including drug-resistant strains:
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1c | Staphylococcus aureus | Comparable to ciprofloxacin |
1e | Pseudomonas aeruginosa | Comparable to ciprofloxacin |
These findings suggest that modifications to the bicyclic structure can enhance antimicrobial efficacy .
Antiviral Activity
In addition to antibacterial properties, some derivatives have demonstrated antiviral activity against influenza virus strains, indicating potential therapeutic applications in virology .
Case Studies
- Case Study on Antidepressant Potential : A study explored the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors, suggesting its utility as a novel antidepressant agent.
- Antimicrobial Efficacy : A series of experiments assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had lower MICs than traditional antibiotics, highlighting their potential as new antimicrobial agents .
Properties
Molecular Formula |
C9H16BrN |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16BrN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
InChI Key |
FMHWBSMYSNCZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)Br |
Origin of Product |
United States |
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